![molecular formula C17H18O5 B2596344 3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid CAS No. 571156-08-6](/img/structure/B2596344.png)
3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid
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Overview
Description
“3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid” is a chemical compound with the CAS Number: 571156-08-6 . It has a molecular weight of 302.33 and its molecular formula is C17H18O5 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid” is 1S/C17H18O5/c1-2-20-16-12-13 (17 (18)19)8-9-15 (16)22-11-10-21-14-6-4-3-5-7-14/h3-9,12H,2,10-11H2,1H3, (H,18,19) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid” is a powder . It has a molecular weight of 302.33 and its molecular formula is C17H18O5 . The storage temperature is room temperature .Scientific Research Applications
- Significance : Researchers use this property to study protein-protein interactions, receptor-ligand binding, and potential therapeutic targets .
- Applications : It may serve as a lead compound for drug development or as a tool compound to understand specific pathways .
Protein Interaction Inhibition
Pharmacological Research
Agrochemical Research
Safety And Hazards
The safety data sheet for “3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid” indicates that it causes skin irritation and serious eye damage . It also causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and to use non-sparking tools .
properties
IUPAC Name |
3-ethoxy-4-(2-phenoxyethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-2-20-16-12-13(17(18)19)8-9-15(16)22-11-10-21-14-6-4-3-5-7-14/h3-9,12H,2,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODYIEDJGMSCBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-4-(2-phenoxyethoxy)benzoic Acid |
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